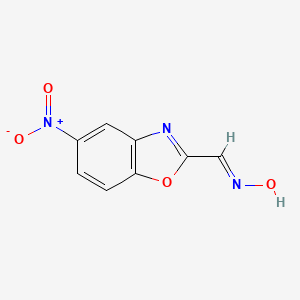

2-苯并恶唑甲醛,5-硝基-,肟

描述

“2-Benzoxazolecarboxaldehyde, 5-nitro-, oxime” is a chemical compound that belongs to the class of oximes. Oximes are renowned for their widespread applications as antidotes, drugs, and intermediates for the synthesis of several pharmacological derivatives . They are also used in protoemics research and the synthesis of various novel oxime ether derivatives which are anti-protozoan agents .

Synthesis Analysis

The synthesis of benzoxazoles often involves the condensation of 2-aminophenols with various carbonyl compounds under different reaction conditions . A sequential one-pot procedure for the synthesis of benzoxazoles from aryl and vinyl bromides involves an initial aminocarbonylation with 2-aminophenols as nucleophiles followed by an acid-mediated ring closure to generate the heterocycle .Molecular Structure Analysis

The molecular structure of benzoxazole compounds can be confirmed by IR, 1H/13C-NMR, and mass spectroscopy . The structure consists of hydrogen-bonded layers of nearly planar molecules .Chemical Reactions Analysis

Benzoxazole compounds can undergo a variety of chemical reactions. For instance, the reaction of ortho-substituted anilines with functionalized orthoesters yields benzoxazole derivatives in an efficient and connective methodology . The reaction of N-cyano-N-phenyl-p-toluenesulfonamide (NCTS) as a nonhazardous electrophilic cyanating agent with various substituted 2-aminophenols enables a facile synthesis of 2-aminobenzoxazole derivatives .Physical and Chemical Properties Analysis

The physical and chemical properties of a compound like “2-Benzoxazolecarboxaldehyde, 5-nitro-, oxime” can be determined using various techniques. For example, the molecular weight, InChI code, and SMILES notation can be obtained .科学研究应用

光谱学研究和量子化学

振动光谱学研究和量子化学计算已应用于类似 5-硝基-2-(对氟苯基)苯并恶唑的化合物,深入了解它们的结构和电子性质。此类研究有助于理解分子动力学以及在材料科学中的潜在应用 (Mary 等人,2008 年)。

催化活性和氧化还原行为

含有苯并恶唑配体的铜(II)配合物的合成和表征证明了这些化合物的氧化还原活性。它们表现出催化活性,并因其在促进氧化还原反应中的潜力而受到研究,展示了它们在绿色化学和工业应用中的用途 (Balaghi 等人,2013 年)。

靶向 DNA 拓扑异构酶的抗肿瘤剂

类似 5-硝基-2-(取代苯基)苯并恶唑衍生物的化合物已被合成并评估为靶向人 DNA 拓扑异构酶酶的新型抗肿瘤剂。此类研究有助于开发毒性更低、疗效更高的新型抗癌药物 (Karatas 等人,2021 年)。

合成方法

从与 2-苯并恶唑甲醛、5-硝基、肟相关的化合物合成 2H-吲唑的研究探索了有机合成中的新途径,为新型药物和材料的开发做出了贡献 (Bouillon 等人,2008 年)。

有机催化合成

从相关化合物合成苯并恶唑和苯并噻唑的有机催化方案的开发突出了催化和合成效率方面的进步。此类方法为构建杂环化合物提供了新方法,这在药物开发和材料科学中至关重要 (Alla 等人,2014 年)。

作用机制

Target of Action

Oximes, in general, are known for their ability to reactivate the enzyme acetylcholinesterase (ache) . This suggests that AChE could be a potential target for this compound.

Mode of Action

Oximes are known to act as antidotes against nerve agents by reactivating ache . This is achieved by the oxime’s ability to bind to the phosphorylated AChE, displacing the nerve agent, and thus allowing AChE to return to its normal function .

Biochemical Pathways

AChE is responsible for the breakdown of acetylcholine, a neurotransmitter involved in various physiological functions, including muscle contraction and heart rate regulation .

Result of Action

If this compound acts similarly to other oximes, it may help restore normal cholinergic neurotransmission by reactivating ache inhibited by nerve agents .

未来方向

The future directions for research on “2-Benzoxazolecarboxaldehyde, 5-nitro-, oxime” could involve exploring its potential applications in medicinal chemistry, given the pharmacological significance of oximes . Further studies could also focus on developing new synthetic strategies for benzoxazole derivatives .

属性

IUPAC Name |

(NE)-N-[(5-nitro-1,3-benzoxazol-2-yl)methylidene]hydroxylamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5N3O4/c12-9-4-8-10-6-3-5(11(13)14)1-2-7(6)15-8/h1-4,12H/b9-4+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HOBIAVJOIGRUHM-RUDMXATFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1[N+](=O)[O-])N=C(O2)C=NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC2=C(C=C1[N+](=O)[O-])N=C(O2)/C=N/O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5N3O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

207.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

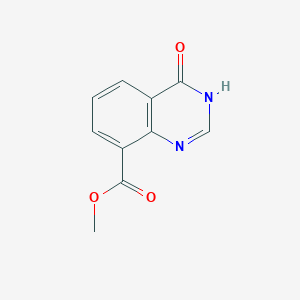

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![methyl {(4E)-5-oxo-1-phenyl-4-[1-(1H-pyrazol-3-ylamino)ethylidene]-4,5-dihydro-1H-pyrazol-3-yl}acetate](/img/structure/B1436738.png)

![Ethyl 2-ethoxy-1-((2'-(5-oxo-2,5-dihydro-1,2,4-oxadiazol-3-yl)-[1,1'-biphenyl]-4-yl)methyl)-1H-benzo[d]imidazole-7-carboxylate](/img/structure/B1436744.png)

![3-mercapto-6-phenyl[1,2,4]triazolo[4,3-b][1,2,4]triazin-7(8H)-one](/img/structure/B1436751.png)

![(E)-2-Methyl-4-(4-(2-methyl-5,10-dihydro-4h-benzo[b]thieno[2,3-e][1,4]diazepin-4-yl)piperazin-1-yl)-10h-benzo[b]thieno[2,3-e][1,4]diazepine](/img/structure/B1436755.png)